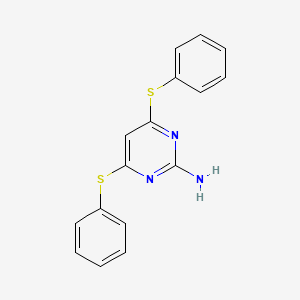

4,6-bis(phenylsulfanyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4,6-bis(phenylsulfanyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3S2/c17-16-18-14(20-12-7-3-1-4-8-12)11-15(19-16)21-13-9-5-2-6-10-13/h1-11H,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGDYWDCZMKRHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC(=NC(=N2)N)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-bis(phenylsulfanyl)pyrimidin-2-amine typically involves the reaction of 4,6-dichloropyrimidine with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

4,6-dichloropyrimidine+2thiophenol→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4,6-bis(phenylsulfanyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the phenylsulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Applications

Recent research highlights the potential of pyrimidine derivatives, including 4,6-bis(phenylsulfanyl)pyrimidin-2-amine, as inhibitors of viral replication. Specifically, compounds with a pyrimidine core have been identified as promising candidates for targeting RNA-dependent RNA polymerase (RdRp), a crucial enzyme in the replication of RNA viruses such as influenza. The compound's structural modifications have been shown to enhance its ability to disrupt protein-protein interactions critical for viral assembly .

Anticancer Activity

The compound's structural features also position it as a candidate for anticancer therapies. Studies indicate that pyrimidine derivatives can inhibit heat shock protein 70 (Hsp70), which is implicated in multiple cancer signaling pathways. Inhibition of Hsp70 may lead to apoptosis in cancer cells, suggesting that this compound could be explored for its anticancer properties .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Target Protein | IC50 (μM) | Cell Line Tested |

|---|---|---|---|

| This compound | Hsp70 | TBD | MCF-7, MDA-MB-231 |

| Other Pyrimidine Derivatives | Hsp70 | Varies | Various Cancer Lines |

Antimicrobial Properties

The antimicrobial potential of pyrimidine compounds has also been investigated. Research has shown that derivatives with the pyrimidine nucleus exhibit significant activity against various bacterial strains and fungi. The presence of sulfur in the structure may enhance interaction with microbial targets, leading to increased efficacy .

Mechanistic Studies and Synthesis

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Molecular modeling studies have elucidated its binding affinities and interactions at the molecular level, providing insights into how structural modifications can optimize its activity .

Table 2: Mechanistic Insights from Molecular Modeling

| Study Focus | Findings |

|---|---|

| Binding Affinity | Enhanced by specific substitutions |

| Interaction with Target Proteins | Significant disruption of protein-protein interactions |

Future Directions and Case Studies

The ongoing research into this compound suggests several avenues for future exploration:

- Combination Therapies : Investigating the compound's effectiveness in combination with existing antiviral or anticancer agents.

- Formulation Development : Exploring various formulations to improve bioavailability and targeted delivery.

Case studies involving clinical trials or preclinical evaluations will be essential to validate the therapeutic potential of this compound.

Mechanism of Action

The mechanism of action of 4,6-bis(phenylsulfanyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and proteins. For example, it has been shown to inhibit the activity of Aurora kinase A by binding to its active site, thereby preventing the phosphorylation of key substrates involved in cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Pyrimidin-2-amine Derivatives

*Calculated based on molecular formula C₁₆H₁₃N₃S₂.

- Lipophilicity : Phenylsulfanyl and phenylethenyl groups (e.g., PY2) confer higher LogP values compared to ethylsulfanyl or difluoromethoxy substituents, suggesting superior membrane penetration but poorer aqueous solubility .

- Solubility : Difluoromethoxy derivatives exhibit enhanced solubility due to the electronegative fluorine atoms, which improve polarity .

Table 2: Antimicrobial and Cytotoxicity Data

*NCL195 requires adjuvants (e.g., EDTA) for Gram− activity .

- Antimicrobial Potency : Derivatives like 4,4′-(1,4-phenylene)bis(pyrimidin-2-amine) (MIC: 0.5–4.0 µg/mL) and NCL195 (MIC: 0.25–4.0 µg/mL) show superior antibacterial activity compared to PY2 (MIC: 2–8 µg/mL). However, NCL195’s efficacy against Gram-negative bacteria depends on adjuvant co-administration .

- Cytotoxicity : Most pyrimidin-2-amine derivatives exhibit low cytotoxicity (IC₅₀ >50–100 µM), making them suitable for therapeutic development .

Structural-Activity Relationships (SAR)

- Phenylsulfanyl vs. Phenylethenyl : Phenylsulfanyl groups enhance metabolic stability compared to phenylethenyl groups, which may undergo oxidation .

- Chlorophenyl Substitution: 4-Chlorophenyl derivatives (e.g., cmpd 3–5) shift activity toward non-microbial targets like P2X7 receptors, highlighting substituent-dependent target specificity .

- Alkyl vs. Aryl Sulfanyl : Ethylsulfanyl analogs (e.g., 4,6-bis(ethylsulfanyl)pyrimidin-2-amine) exhibit reduced antimicrobial activity compared to aryl sulfanyl derivatives, likely due to lower aromatic stacking interactions .

Biological Activity

4,6-bis(phenylsulfanyl)pyrimidin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with phenylsulfanyl groups. The synthetic pathways often utilize various reagents and conditions that can affect the yield and purity of the final product. The specific methods for synthesizing this compound may vary, but they generally follow established protocols for creating pyrimidine-based compounds.

Antimicrobial Activity

Research highlights the antimicrobial potential of this compound against various bacterial and fungal strains. In a study evaluating related pyrimidine compounds, it was found that those with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal properties against species like Candida albicans .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Bacteria Tested | Activity (Zone of Inhibition) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 mm |

| Escherichia coli | 12 mm | |

| Candida albicans | 14 mm |

Antitumor Activity

Additionally, compounds similar to this compound have shown promising antitumor activities. A series of pyrimidine derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain substitutions on the pyrimidine ring could enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of pyrimidine derivatives on T-lymphoblastic cell lines, compounds exhibited IC50 values in the low nanomolar range, indicating potent activity. For instance, derivatives with specific electron-donating groups showed enhanced activity compared to their counterparts lacking such modifications .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds with a pyrimidine core often act as enzyme inhibitors, affecting pathways crucial for microbial survival or cancer cell proliferation.

- Interaction with DNA/RNA : Some studies suggest that pyrimidine derivatives can intercalate into DNA or RNA structures, disrupting replication and transcription processes .

- Modulation of Cell Signaling : These compounds may also influence cellular signaling pathways that regulate apoptosis and cell cycle progression in cancer cells.

Q & A

Q. What are the standard methods for synthesizing 4,6-bis(phenylsulfanyl)pyrimidin-2-amine, and how are intermediates validated?

The synthesis typically involves nucleophilic substitution reactions. For example, cyanuric chloride reacts with thiophenol derivatives under controlled pH and temperature to introduce phenylsulfanyl groups. Key intermediates (e.g., 4,6-dichloropyrimidin-2-amine) are validated via HPLC (>95% purity) and characterized using H/C NMR and high-resolution mass spectrometry (HRMS) . Reaction optimization often employs catalysts like triethylamine in anhydrous solvents (e.g., tetrahydrofuran) to minimize side products.

Q. What spectroscopic techniques are recommended for structural characterization?

- NMR : H NMR (400 MHz, CDCl) identifies aromatic protons (δ 7.2–7.8 ppm) and amine protons (δ 5.2–5.6 ppm). C NMR confirms pyrimidine ring carbons (δ 155–165 ppm) and sulfur-linked carbons (δ 125–135 ppm).

- Mass Spectrometry : HRMS (ESI+) calculates exact mass (e.g., [M+H] at m/z 356.08 for CHNS).

- FT-IR : Bands at 3350 cm (N–H stretch) and 1580 cm (C=N stretch) confirm functional groups .

Q. What safety protocols are advised for handling this compound?

While no specific hazards are reported, standard precautions for laboratory chemicals apply:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particles.

- Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can conflicting reports on antimicrobial activity be resolved?

Discrepancies in antimicrobial efficacy (e.g., against E. coli vs. S. aureus) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). To resolve:

Q. What experimental designs are optimal for evaluating neuroprotective effects in Alzheimer’s disease models?

- In Vivo Models : Use 3xTg-AD mice to assess fear memory retrieval via contextual fear conditioning (TFC). Measure freezing behavior and synaptic plasticity (LTP in hippocampal slices) .

- Biochemical Assays : Quantify inflammatory markers (TNF-α, COX-2) via ELISA and Western blot. Co-localization studies (e.g., TNF-α with MAP2/GFAP) confirm cell-specific responses .

- Dosing : Administer 4-PSB-2 analogs (10–20 mg/kg, i.p.) for 7–14 days, monitoring locomotor activity to exclude confounding effects .

Q. How does the compound’s structure-activity relationship (SAR) influence its anticancer activity?

- Core Modifications : Electron-withdrawing groups (e.g., –CF) at the pyrimidine 4-position enhance cytotoxicity (IC < 10 µM in HCT-116 colorectal carcinoma cells).

- Thioether Linkages : Phenylsulfanyl groups improve membrane permeability, as shown in logP calculations (2.8–3.5) .

- Comparative Studies : Analogues lacking the 2-amine group show reduced activity, indicating its role in DNA intercalation or kinase inhibition .

Q. What strategies mitigate solubility challenges in biological assays?

Q. How can computational methods predict binding targets?

- Molecular Docking : Use AutoDock Vina to model interactions with Aβ fibrils (PDB: 2BEG) or bacterial gyrase (PDB: 1KZN).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors at 2-amine) using Schrödinger Phase .

Data Interpretation and Contradictions

Q. Why do some studies report anti-inflammatory effects while others emphasize cytotoxicity?

Context-dependent effects arise from concentration and cell type:

Q. How should researchers address discrepancies in thermal stability data?

Variations in DSC results (T = 180–220°C) may stem from polymorphic forms. To clarify:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.